1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the carbaldehyde group, which is known to undergo various reactions such as nucleophilic addition and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carbaldehyde group could increase its solubility in polar solvents, while the aromatic phenyl ring could increase its solubility in non-polar solvents.Scientific Research Applications
Fluorescence Probing and Sensing
A new fluorescence probe, DBTC, was designed with intramolecular charge transfer and aggregation-induced emission enhancement characteristics. It demonstrated high selectivity and sensitivity toward homocysteine (Hcy), showing potential for researching the effects of Hcy in biological systems (Chu et al., 2019).
Antimicrobial Activity
Derivatives of 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde were synthesized and showed moderate to good antimicrobial activity against several bacterial and fungal organisms. This highlights its potential in developing new antimicrobial agents (Swamy et al., 2019).
Synthesis of Heterocyclic Compounds
The compound played a role in the synthesis of various heterocyclic compounds like 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles and 1,2,3-triazolyl pyrazole derivatives. These synthesized compounds are pivotal in pharmaceutical chemistry due to their potential biological activities (Potkin et al., 2009) & (Bhat et al., 2016).
Crystal Structure and α-Glycosidase Inhibition
The crystal structures of compounds related to this compound were reported, with some exhibiting significant α-glycosidase inhibition activity. This suggests potential applications in the treatment or management of diseases like diabetes (Gonzaga et al., 2016).
Future Directions
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUUUYLEGFPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.